5-Bromo-1-cyclopropyl-3-iodo-1H-indole
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Overview
Description
5-Bromo-1-cyclopropyl-3-iodo-1H-indole is an organic compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-Bromo-1-cyclopropyl-3-iodo-1H-indole typically involves a multi-step process:
Starting Material: The synthesis begins with indole.
Bromination: Indole is reacted with dibromomethane to yield 5-bromo-1H-indole.
Iodination: The 5-bromo-1H-indole is then treated with sulfuric acid and sodium iodide to produce this compound.
Chemical Reactions Analysis
5-Bromo-1-cyclopropyl-3-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents.
Scientific Research Applications
5-Bromo-1-cyclopropyl-3-iodo-1H-indole has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other indole derivatives and heterocyclic compounds.
Biology and Medicine: Indole derivatives, including this compound, are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-3-iodo-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
5-Bromo-1-cyclopropyl-3-iodo-1H-indole can be compared with other indole derivatives, such as:
5-Bromoindole-3-carboxaldehyde: Known for its antibacterial properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1-cyclopropyl-3-iodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrIN/c12-7-1-4-11-9(5-7)10(13)6-14(11)8-2-3-8/h1,4-6,8H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHUXWDBRICKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C=CC(=C3)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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